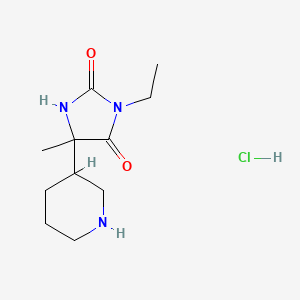

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

CAS No.: 1432680-89-1

Cat. No.: VC20367168

Molecular Formula: C11H20ClN3O2

Molecular Weight: 261.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432680-89-1 |

|---|---|

| Molecular Formula | C11H20ClN3O2 |

| Molecular Weight | 261.75 g/mol |

| IUPAC Name | 3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C11H19N3O2.ClH/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8;/h8,12H,3-7H2,1-2H3,(H,13,16);1H |

| Standard InChI Key | BWLHZGIQSKDVCF-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)C(NC1=O)(C)C2CCCNC2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Properties

The compound’s molecular formula, C₁₁H₂₀ClN₃O₂, reflects a hybrid architecture combining a hydantoin scaffold with a piperidine substituent. Key structural features include:

-

A 5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione core, which introduces steric hindrance and chiral centers.

-

An N-ethyl group at position 3, influencing electronic distribution and lipophilicity.

-

A hydrochloride salt formulation, improving aqueous solubility for in vitro assays.

The piperidine ring adopts a chair conformation, as inferred from analogous structures , while the hydantoin moiety’s carbonyl groups participate in hydrogen-bonding interactions critical for target binding. X-ray crystallography of related compounds suggests that the methyl and ethyl substituents enforce a planar orientation of the hydantoin ring, potentially enhancing π-π stacking with aromatic residues in biological targets .

Future Research Directions

Target Deconvolution and Mechanism Elucidation

Priority areas include:

-

Chemical proteomics to identify protein interactomes, particularly kinases and G-protein-coupled receptors.

-

Cryo-EM studies of hydantoin-enzyme complexes to resolve binding modalities.

Formulation Advancements

Co-crystallization with cyclodextrins or lipid nanocapsules may address solubility-limited bioavailability in vivo.

Clinical Translation

Phase 0 microdosing trials could validate human pharmacokinetics while adhering to the compound’s current research-only status.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume